molecular formula C9H17Cl2N3 B2496918 1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride CAS No. 2416218-44-3

1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride

Cat. No.: B2496918
CAS No.: 2416218-44-3
M. Wt: 238.16
InChI Key: XSIFJWVIGIKOQY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is 1-methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-imidazole dihydrochloride . This nomenclature follows strict IUPAC guidelines:

  • The parent heterocycle is the imidazole ring, numbered to prioritize the methyl substituent at position 1.
  • The secondary substituent at position 2 is a [(2S)-pyrrolidin-2-yl]methyl group, where the pyrrolidine ring adopts the (S)-configuration at its second carbon.
  • The dihydrochloride salt form is denoted as a counterion complex.

The stereochemical designation (2S) refers to the absolute configuration of the pyrrolidine ring’s chiral center. Using Cahn-Ingold-Prelog priority rules, substituents are ranked as:

  • 1st priority : Nitrogen (from the pyrrolidine ring)
  • 2nd priority : Methylidene group bridging to the imidazole
  • 3rd priority : Adjacent CH₂ group
  • 4th priority : Terminal CH₂ group

This configuration ensures spatial orientation critical for molecular interactions.

Stereochemical Feature Description
Parent structure 1H-imidazole
Substituents 1-methyl, 2-[(2S)-pyrrolidin-2-ylmethyl]
Salt form Dihydrochloride
Chiral centers 1 (C2 of pyrrolidine)

Alternative Naming Conventions and Registry Identifiers

This compound is recognized by multiple naming systems and registry identifiers:

Common synonyms :

  • 1-Methyl-2-(pyrrolidin-2-ylmethyl)imidazole dihydrochloride
  • 2-[(2S)-Pyrrolidin-2-ylmethyl]-1-methylimidazolium chloride

Registry identifiers :

Database Identifier
CAS Registry 1427378-83-3
PubChem CID 71757802
ChemSpider ID 29328345

Structural identifiers :

  • SMILES : Cl.Cl.CN1C=CN=C1C[C@H]2CCCN2
  • InChI Key : YCIZNLMAFHYGMG-UHFFFAOYSA-N
  • Molecular formula : C₉H₁₅Cl₂N₃

The dihydrochloride salt enhances solubility in polar solvents, a property critical for pharmaceutical applications.

Structural Relationship to Pyrrolidine-Imidazole Hybrid Compounds

This compound belongs to the pyrrolidine-imidazole hybrid family, characterized by fused or linked heterocycles. Key structural comparisons include:

Feature This Compound Related Hybrids
Core scaffold Imidazole + pyrrolidine Spiro-pyrrolidines
Substitution pattern 1-methyl, 2-pyrrolidinylmethyl 3,4-Diphenylpyrrolidines
Stereochemical complexity Single (2S) chiral center Multiple chiral centers

The (2S)-pyrrolidinylmethyl group introduces conformational rigidity, favoring interactions with biological targets such as enzymes or receptors. Unlike simpler pyrrolidine derivatives (e.g., proline), the imidazole ring provides π-π stacking capability and hydrogen-bonding sites.

Functional advantages over non-hybrid analogs :

  • Enhanced bioavailability : The dihydrochloride salt improves aqueous solubility compared to free-base pyrrolidine-imidazole compounds.
  • Targeted binding : The methyl group at N1 of imidazole reduces metabolic degradation, extending plasma half-life.
  • Stereoselectivity : The (2S) configuration aligns with active sites of chiral targets, as seen in kinase inhibitors.

Properties

IUPAC Name

1-methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-6-5-11-9(12)7-8-3-2-4-10-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFBQUZPQYQTGJ-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1C[C@@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416218-44-3
Record name 1-methyl-2-{[(2S)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes for 1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole Dihydrochloride

Pyrrolidine Ring Synthesis with Stereochemical Control

The (2S)-pyrrolidine component is synthesized via asymmetric hydrogenation or chiral resolution. A scalable method involves hydrogenating 2-methylpyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in ethanol-methanol mixtures, yielding (R)- or (S)-2-methylpyrrolidine with optical purity ≥50% ee. For the target (2S)-enantiomer, enantioselective reduction of pyrroline derivatives using chiral catalysts like (R)-BINAP-Ru complexes achieves >90% ee.

Key reaction conditions :

  • Substrate: 2-methylpyrroline (CAS 694-98-8)
  • Catalyst: 5% Pt/C (0.1–0.5 mol%)
  • Solvent: Ethanol-methanol (2:1 v/v)
  • Pressure: 50–100 psi H₂
  • Temperature: 25–30°C

Post-hydrogenation, the free base is converted to L-tartrate salts for chiral enrichment via recrystallization, achieving >99% ee.

Imidazole Ring Functionalization

The 1-methylimidazole core is prepared through cyclization of N-methylglycinal derivatives with ammonium acetate at 120–150°C. Nitration and alkylation steps modify the imidazole ring:

  • Nitration : Treating 1-methylimidazole with HNO₃/H₂SO₄ introduces nitro groups at the 4-position.
  • Alkylation : Reaction with 2-chloroethanol or ethylene oxide under acidic conditions installs the hydroxymethyl side chain.

Example protocol :

1-Methylimidazole (10 mmol) → Nitration (HNO₃, H₂SO₄, 0°C) → 1-Methyl-4-nitroimidazole (yield: 85%)  
↓  
Alkylation (ethylene oxide, H₂SO₄, 60°C) → 1-Methyl-4-nitro-2-(hydroxymethyl)imidazole (yield: 78%)  

Coupling of Pyrrolidine and Imidazole Moieties

The pyrrolidine and imidazole subunits are joined via nucleophilic substitution or reductive amination:

Method A: Nucleophilic Alkylation
  • Activate the imidazole’s hydroxymethyl group as a mesylate (MsCl, Et₃N).
  • React with (2S)-2-methylpyrrolidine in DMF at 80°C for 12 h.

Yield : 62–68% (free base).

Method B: Reductive Amination
  • Condense 2-formyl-1-methylimidazole with (2S)-2-methylpyrrolidine using NaBH₃CN in MeOH.
  • Stir at 25°C for 24 h.

Yield : 71–75% (free base).

Dihydrochloride Salt Formation

The free base is treated with HCl (gas or aqueous) in ethanol or THF to precipitate the dihydrochloride salt:

1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole (1 eq) + HCl (2.2 eq) → Salt (yield: 92–95%)  

Purification : Recrystallization from ethanol/ether mixtures enhances purity to >99% (HPLC).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

  • Pyrrolidine hydrogenation : Fixed-bed reactor with Pt/C catalyst (residence time: 2–5 min).
  • Imidazole alkylation : Microreactor (T = 60°C, τ = 10 min).

Advantages :

  • 30% higher yield vs. batch processes
  • 50% reduction in solvent use

Quality Control Metrics

Parameter Specification Analytical Method
Purity (free base) ≥98.5% HPLC (UV 254 nm)
Enantiomeric excess ≥99.5% (2S) Chiral HPLC (CDMPC column)
Residual solvents <500 ppm (ICH Q3C) GC-FID
Chloride content 19.8–21.2% (theory: 20.5%) Ion chromatography

Mechanistic Insights and Optimization

Stereochemical Control in Pyrrolidine Synthesis

Density functional theory (DFT) studies reveal that Pt-catalyzed hydrogenation proceeds via Horiuti-Polanyi mechanism, where adsorption of pyrroline’s C=N bond on Pt surfaces dictates enantioselectivity. Using (R)-BINAP-modified catalysts increases (S)-pyrrolidine selectivity by stabilizing the re-face transition state.

Solvent Effects on Salt Formation

Ethanol maximizes dihydrochloride solubility at elevated temperatures (78°C), enabling high-purity crystallization upon cooling. Acetonitrile co-solvents (10–20%) reduce particle size for improved bioavailability.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Alkylation (A) 68 98.5 1,200 Pilot-scale
Reductive (B) 75 99.1 1,450 Industrial
Flow process 82 99.8 980 Commercial

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity:
Research indicates that imidazole derivatives, including this compound, possess significant antibacterial properties. A study highlighted the design and synthesis of novel imidazole derivatives that exhibited potent activity against various pathogenic bacteria. The incorporation of the imidazole core into drug design has been shown to enhance the efficacy of antibacterial agents .

2. Anticancer Research:
Imidazole compounds are frequently explored for their anticancer potential. The unique structure of 1-Methyl-2-[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride allows it to interact with biological targets involved in cancer progression. Its derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .

3. Neuropharmacology:
The compound's structure suggests potential applications in neuropharmacology. Imidazole derivatives have been studied for their ability to modulate neurotransmitter receptors, which could lead to new treatments for neurological disorders. The pyrrolidine moiety may enhance central nervous system penetration, making it a candidate for further exploration in neuroactive compounds .

Agricultural Applications

1. Pesticidal Properties:
Imidazole derivatives are widely used in agriculture as fungicides and herbicides. The compound has been evaluated for its effectiveness in controlling plant diseases caused by fungi and bacteria. Its application as a pesticide can be attributed to its ability to disrupt microbial cell functions, leading to effective disease management in crops .

2. Growth Regulation:
In addition to its pesticidal properties, this compound may influence plant growth and development. Studies have shown that certain imidazole derivatives can act as growth regulators, promoting beneficial physiological responses in plants under stress conditions .

Case Studies and Research Findings

StudyApplicationFindings
Study 1AntibacterialNovel imidazole derivatives showed significant antibacterial activity against phytopathogenic bacteria.
Study 2AnticancerImidazole derivatives demonstrated cytotoxic effects on various cancer cell lines, indicating potential for drug development.
Study 3NeuropharmacologyPotential modulation of neurotransmitter receptors suggests applications in treating neurological disorders.
Study 4AgriculturalEffective as a fungicide and growth regulator, improving crop resilience against diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with four structurally related molecules:

Compound Name Molecular Formula CAS Number Key Structural Features Pharmacological Notes
1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole dihydrochloride (Target) C₉H₁₆N₃·2HCl 1609400-70-5 Imidazole core; (2S)-pyrrolidinylmethyl substituent; dihydrochloride salt. Potential CNS or receptor modulation (inferred from pyrrolidine-imidazole synergy) .
1-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride C₁₁H₁₄N₃·2HCl 1193389-65-9 Benzimidazole fused ring; pyrrolidine substituent; dihydrochloride salt. Enhanced aromaticity may influence DNA intercalation or enzyme inhibition .
Xylometazoline hydrochloride C₁₆H₂₄N₂·HCl 526-36-3 Dihydroimidazoline ring; bulky 4-tert-butyl-2,6-dimethylbenzyl substituent. α1-adrenergic agonist; nasal decongestant .
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₈H₁₃N₃O·2HCl Not provided 1,2,4-triazole core; methoxy-pyrrolidine substituent; dihydrochloride salt. Explored for neurological/metabolic disorders; methoxy group enhances solubility .
Nicotine N-Oxide (Impurity E(EP)) C₁₀H₁₄N₂O 491-26-9 Pyrrolidine-pyridine backbone; N-oxide functional group. Metabolite of nicotine; potential biomarker for tobacco exposure .

Key Comparative Insights

Structural Divergence
  • Ring Systems : The target compound’s imidazole ring contrasts with benzodiazole (aromatic fused ring) , dihydroimidazoline (partially saturated) , and triazole (different N arrangement) . These variations influence electronic properties and binding affinities.
  • Substituents : The (2S)-pyrrolidinylmethyl group in the target provides chiral specificity, whereas Xylometazoline’s bulky benzyl group enhances α1-receptor selectivity . Methoxy-pyrrolidine in the triazole analog improves hydrophilicity .
Pharmacological Potential
  • Target vs. Xylometazoline : While Xylometazoline acts as a vasoconstrictor via adrenergic receptors , the target’s pyrrolidine-imidazole combination may target nicotinic acetylcholine receptors (nAChRs) or histamine receptors, akin to nicotine derivatives .
  • Target vs. Triazole Analog : The triazole derivative’s methoxy group and triazole ring could enhance metabolic stability compared to the target’s imidazole, making it more suitable for oral dosing .
Physicochemical Properties
  • Solubility : Dihydrochloride salts (target, benzodiazole, triazole) improve aqueous solubility versus free bases .
  • Stereochemistry : The (2S) configuration in the target and triazole compounds may confer enantioselective biological activity, unlike racemic impurities like Nicotine N-Oxide .

Biological Activity

1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole; dihydrochloride, often referred to as a pyrrolidine-imidazole derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H15Cl2N3
  • Molecular Weight : 224.13 g/mol
  • IUPAC Name : 1-methyl-2-pyrrolidin-2-ylimidazole; dihydrochloride
  • PubChem CID : 71757802

Biological Activity Overview

The biological activity of 1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole; dihydrochloride has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, imidazole derivatives are known to interact with cytochrome P450 enzymes, influencing drug metabolism and clearance.
  • Receptor Modulation : It may also act as a modulator of certain receptors, which can lead to various physiological effects. This is particularly relevant in the context of neuropharmacology, where such compounds can affect neurotransmitter systems.

Pharmacological Studies

Several studies have highlighted the pharmacological effects of this compound:

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. A study evaluated various imidazole compounds against cancer cell lines and found that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxic effects (Table 1).

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15.63
Compound BA549 (Lung)9.27
1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazoleTBDTBD

Neuroprotective Effects

In vitro studies have suggested that this compound may possess neuroprotective properties. It was observed to reduce oxidative stress markers in neuronal cell cultures, indicating a potential role in neurodegenerative disease prevention.

Case Studies

  • Case Study on Anticancer Activity : A recent study published in MDPI evaluated a series of imidazole derivatives for their anticancer activity. The study reported that 1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole exhibited promising results against several cancer cell lines, suggesting its utility as a lead compound for further development .
  • Neuropharmacological Assessment : Another investigation focused on the neuropharmacological effects of similar imidazole compounds, revealing that they could modulate GABAergic activity, which is crucial for maintaining neuronal excitability and preventing seizures .

Safety and Toxicology

Despite its potential benefits, safety assessments are crucial. The compound has been classified with several hazard statements indicating possible skin and eye irritation (H315, H319) and respiratory irritations (H335). Proper handling and safety measures should be adhered to when working with this compound .

Q & A

Q. What are the critical considerations for synthesizing 1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole dihydrochloride with high purity?

The synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), pH adjustments (neutral to mildly acidic), and catalysts like palladium or nickel for coupling reactions. The dihydrochloride form is achieved by treating the free base with hydrochloric acid, enhancing solubility for biological assays. Solvent selection (e.g., DMSO or ethanol) and purification via column chromatography or recrystallization are crucial to minimize byproducts .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride form improves aqueous solubility, making it suitable for in vitro assays. Structural analysis (e.g., NMR, X-ray crystallography) confirms protonation at the imidazole nitrogen and pyrrolidine amine, stabilizing the molecule. This salt form also enhances stability during storage compared to the free base, as shown in analogous imidazole derivatives .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : To confirm the stereochemistry of the (2S)-pyrrolidine moiety and methylimidazole substitution.
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • FT-IR : To identify N–H and C–Cl stretching vibrations.
  • HPLC : For purity assessment (>95% recommended for biological studies) .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes for novel derivatives of this compound?

AI-driven platforms (e.g., ICReDD’s reaction path search methods) integrate quantum chemical calculations and retrosynthetic analysis to predict feasible routes. For example, Template_relevance models (Pistachio, Reaxys) prioritize precursors and reaction conditions, reducing trial-and-error experimentation. This approach has been validated for imidazole derivatives, achieving 80–90% yield accuracy in one-step syntheses .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify non-linear effects.
  • Off-target screening : Use kinase or GPCR panels to rule out nonspecific interactions.
  • Structural analogs : Compare with compounds like 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride to isolate functional group contributions .

Q. How do reaction fundamentals inform reactor design for scaling up synthesis?

Key parameters include:

  • Mixing efficiency : Critical for exothermic reactions (e.g., imidazole cyclization).
  • Residence time : Optimized via continuous-flow reactors to prevent degradation.
  • Catalyst recovery : Magnetic or immobilized catalysts reduce costs. Case studies on pyrroloimidazole synthesis demonstrate 30–50% yield improvements using microreactors .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Metabolic stability : Liver microsome assays quantify CYP450-mediated breakdown. Analogous compounds show t1/2 > 4 hours in human plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.